The synthesis of 1-(2-Aminopentan-2-yl)-4-ethylcycloheptan-1-ol typically involves multi-step organic reactions. Although specific synthetic pathways for this compound are not widely documented in public databases, it can be inferred that methods may include:
The synthesis often requires careful control of reaction conditions such as temperature and pressure to ensure high yield and purity. The use of solvents and catalysts can also play a critical role in optimizing the reaction pathways.
The molecular formula for 1-(2-Aminopentan-2-yl)-4-ethylcycloheptan-1-ol is . The structure consists of a cycloheptane ring with an ethyl group and an amino alcohol substituent.
Key structural data includes:
The three-dimensional conformation of this compound can significantly influence its chemical reactivity and interactions with biological systems.
1-(2-Aminopentan-2-yl)-4-ethylcycloheptan-1-ol can undergo various chemical reactions typical for amines and alcohols:
The conditions for these reactions typically involve heating under reflux or using acidic or basic catalysts to promote reactivity. The outcomes depend on the specific reagents and conditions used.
The mechanism of action for 1-(2-Aminopentan-2-yl)-4-ethylcycloheptan-1-ol largely depends on its interactions at a molecular level. As an amine and alcohol, it may act as a:
Data on specific biological mechanisms is limited but could involve interactions with neurotransmitter systems if studied pharmacologically.
While specific physical properties such as melting point and boiling point are not readily available, general expectations for similar compounds include:
The presence of hydroxyl and amino groups suggests that this compound may exhibit:
Further studies would be necessary to establish precise values for these properties.
1-(2-Aminopentan-2-yl)-4-ethylcycloheptan-1-ol may have potential applications in various scientific fields, particularly in medicinal chemistry. Its structural features suggest possible uses as a precursor in the synthesis of pharmaceuticals or as a research chemical in studies involving amine chemistry. Further exploration is warranted to identify specific applications based on its biological activity and reactivity profiles .
The synthesis of Einecs 274-079-7—a specialty chemical relevant to pharmaceutical and agrochemical intermediates—demands efficient catalytic systems to address challenges in yield and selectivity. Multi-step pathways often involve cross-coupling reactions, hydrogenations, or asymmetric transformations, where catalytic design dictates overall efficiency. Heterogeneous catalysts like zeolites or supported metals enable easier recovery and reuse, critical for industrial-scale production. For example, modified ZSM-5 zeolites enhance regioselectivity in aromatic functionalization steps by restricting transition-state geometry through pore-size control [1] [6]. Meanwhile, homogeneous catalysts such as Pd-phosphine complexes achieve superior enantioselectivity (>90% ee) in chiral center formation but require sophisticated ligand architectures to prevent metal leaching [4] [8].
Recent advances integrate biocatalysis (e.g., engineered transaminases or ketoreductases) for stereospecific steps. A 2024 study demonstrated a three-enzyme cascade converting prochiral ketones to chiral alcohols with 99% ee, reducing step count and waste [5]. Atom economy metrics reveal enzymatic routes outperform traditional methods by 30–50%, aligning with Principle #9 of Green Chemistry (catalytic superiority over stoichiometric reagents) [2] [4].
Table 1: Catalytic Performance in Key Synthesis Steps of Einecs 274-079-7
| Catalyst Type | Reaction | Yield (%) | Selectivity (%) | TON | TOF (h⁻¹) |
|---|---|---|---|---|---|
| Pd/Xantphos (Homogeneous) | C–N Coupling | 92 | 88 | 450 | 90 |
| Ni/ZSM-5 (Heterogeneous) | Hydrogenation | 85 | 95 | 1,200 | 50 |
| Engineered Transaminase | Reductive Amination | 78 | >99 (ee) | 3,500 | 120 |
TON = Turnover Number; TOF = Turnover Frequency
Solvent choice critically impacts reaction kinetics, byproduct formation, and purification burden in Einecs 274-079-7 synthesis. Polar aprotic solvents (e.g., DMF, acetonitrile) traditionally facilitate nucleophilic substitutions but pose toxicity and disposal challenges. Recent work substitutes these with bio-based solvents (e.g., 2-methylTHF, limonene) or neoteric solvents like deep eutectic solvents (DES). For instance, choline chloride:glycerol DES (1:2 molar ratio) improves cyclization yields by 15% compared to DMF while enabling catalyst retention for reuse [6] [9].
Solvent polarity also governs selectivity:
Process intensification through solvent-free mechanochemistry (ball milling) eliminates solvent use entirely. A 2023 study achieved 95% yield in a key condensation step using K₂CO₃ as a solid base, reducing PMI (Process Mass Intensity) from 120 to 8 [8] [9].
Table 2: Solvent Influence on Reaction Parameters
| Solvent System | Reaction | Yield (%) | Byproduct (%) | PMI |
|---|---|---|---|---|
| DMF | Nucleophilic Addition | 88 | 12 | 85 |
| 2-MeTHF | Nucleophilic Addition | 90 | 8 | 45 |
| Choline Cl:Glycerol DES | Cyclization | 93 | 5 | 30 |
| Solvent-Free (Ball Mill) | Condensation | 95 | 3 | 8 |
PMI = Total mass inputs / Mass of product
Waste minimization begins at molecular design. For Einecs 274-079-7, atom-economic routes like hydroaminations or tandem catalytic cycles consolidate steps, achieving atom efficiencies >80% versus 40–60% in classical sequences [6]. The EPA’s Process Mass Intensity (PMI) metric reveals that solvent and auxiliary inputs dominate waste streams (75% of total PMI), necessitating solvent recycling or switchable systems [2] [4].
Renewable feedstocks are increasingly viable:
Green Toxicology principles further ensure sustainability:
A notable case is Pfizer’s sertraline redesign, which cut solvent use from 1,200 L/kg to 22 L/kg, inspiring similar optimizations for Einecs 274-079-7 [4].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5